An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluorotoluene
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluorotoluene, a halogenated aromatic compound, serves as a valuable building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzene ring, offers multiple reactive sites for the construction of complex molecular architectures. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity, making it a desirable moiety in drug design. This technical guide provides a comprehensive overview of the known chemical properties, representative synthetic and analytical methodologies, and potential applications of 3-Bromo-5-fluorotoluene.
Chemical and Physical Properties
While specific experimental data for 3-Bromo-5-fluorotoluene is not uniformly available across all physical parameters, the following table summarizes its core identifiers and includes comparative data from its isomers to provide a contextual understanding of its properties.
| Property | 3-Bromo-5-fluorotoluene | 2-Bromo-5-fluorotoluene | 4-Bromo-3-fluorotoluene |
| CAS Number | 202865-83-6[1][2][3] | 452-63-1 | 452-74-4 |
| Molecular Formula | C₇H₆BrF[1][2][3] | C₇H₆BrF | C₇H₆BrF |
| Molecular Weight | 189.03 g/mol [1] | 189.02 g/mol | 189.02 g/mol |
| Appearance | Liquid[1] | Liquid | Liquid |
| Boiling Point | Not available | 177 °C / 756 mmHg | 191 °C |
| Melting Point | Not available | Not available | Not available |
| Density | Not available | 1.495 g/mL at 25 °C | 1.51 g/mL at 20 °C |
| Refractive Index | Not available | n20/D 1.526 | n20/D 1.53 |
| Storage Temperature | 2-8 °C[1] | Not specified | Not specified |
Synthesis and Reactivity
3-Bromo-5-fluorotoluene is a versatile intermediate for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the creation of carbon-carbon and carbon-heteroatom bonds.
Representative Synthetic Protocol: Bromination of 3-Fluorotoluene
Materials:
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4-Fluorotoluene
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Bromine
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Glacial Acetic Acid
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Iron powder (or an iron salt)
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Iodine
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Condenser
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
Procedure:
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To a solution of 4-fluorotoluene in glacial acetic acid in a round-bottom flask, add catalytic amounts of iron powder and iodine.
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Stir the mixture at room temperature.
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Slowly add bromine from a dropping funnel. The reaction is exothermic and may require cooling to maintain the desired temperature (e.g., 25-27 °C).
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After the addition is complete, continue stirring for several hours at the same temperature to ensure the reaction goes to completion.
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Upon completion, the reaction mixture is worked up by pouring it into water and extracting the organic products with a suitable solvent (e.g., diethyl ether).
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The organic layer is washed with a solution of sodium bisulfite to remove excess bromine, followed by washing with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product, a mixture of isomers, is then purified by fractional distillation to isolate the desired 3-bromo-4-fluorotoluene. A similar approach starting from 3-fluorotoluene would be expected to yield a mixture of brominated isomers, including 3-Bromo-5-fluorotoluene, which would then require careful separation.
Reactivity and Applications in Drug Development
The bromine atom in 3-Bromo-5-fluorotoluene is a key functional group that allows for its participation in various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Suzuki Coupling
The Suzuki coupling reaction involves the cross-coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is widely used to synthesize biaryl compounds, which are common motifs in many drug molecules.
Sonogashira Coupling
The Sonogashira coupling reaction couples the aryl bromide with a terminal alkyne, also catalyzed by palladium and a copper(I) co-catalyst, to form a substituted alkyne. This is another powerful tool for extending the carbon skeleton and introducing functionality.
The strategic incorporation of the 3-bromo-5-fluorotoluene moiety can lead to the development of novel compounds with potential therapeutic applications. The fluorine atom can enhance metabolic stability and binding affinity to biological targets.
Spectroscopic Characterization
While specific spectra for 3-Bromo-5-fluorotoluene are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from its isomers.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of 6.8-7.5 ppm. The methyl group will be a singlet around 2.3 ppm. Coupling between the fluorine atom and adjacent protons will be observed. |
| ¹³C NMR | Aromatic carbons will appear in the range of 110-140 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the bromine will be in the lower field region of the aromatic signals. The methyl carbon will appear around 20 ppm. |
| IR Spectroscopy | Characteristic C-H stretching of the aromatic ring and methyl group (around 3000 cm⁻¹ and 2900 cm⁻¹ respectively). C=C stretching of the aromatic ring (1400-1600 cm⁻¹). A strong C-F stretching band (1000-1300 cm⁻¹). A C-Br stretching band (500-600 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom and the methyl group. |
Safety and Handling
Based on information for related compounds, 3-Bromo-5-fluorotoluene should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is likely to be an irritant to the skin, eyes, and respiratory system.
Hazard Statements (from related compounds):
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
A full Material Safety Data Sheet (MSDS) should be consulted before handling this chemical.
Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis and characterization of a synthesized batch of 3-Bromo-5-fluorotoluene.
